
(6S)-6-Fluoroshikimic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(6S)-6-Fluoroshikimic acid is a fluorinated derivative of shikimic acid, a naturally occurring compound found in various plants and microorganisms Shikimic acid is a key intermediate in the biosynthesis of aromatic amino acids and other secondary metabolites
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (6S)-6-Fluoroshikimic acid typically involves the fluorination of shikimic acid. One common method is the use of selective fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction is carried out under controlled conditions to ensure the selective introduction of the fluorine atom at the desired position. The reaction conditions often include low temperatures and anhydrous solvents to prevent side reactions and degradation of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and purification techniques. The use of continuous flow reactors and advanced separation methods such as high-performance liquid chromatography (HPLC) can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(6S)-6-Fluoroshikimic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols or alkanes.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated ketones or carboxylic acids, while reduction can produce fluorinated alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
(6S)-6-Fluoroshikimic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a probe for studying reaction mechanisms.
Biology: The compound is used to investigate the metabolic pathways of shikimic acid and its derivatives in various organisms.
Medicine: this compound is explored for its potential as a precursor for the synthesis of antiviral and anticancer agents.
Industry: It is used in the production of fine chemicals and pharmaceuticals, leveraging its unique chemical properties.
Wirkmechanismus
The mechanism of action of (6S)-6-Fluoroshikimic acid involves its interaction with specific enzymes and metabolic pathways. The fluorine atom can influence the compound’s binding affinity and reactivity, leading to altered enzymatic activity and metabolic outcomes. For example, the compound may inhibit key enzymes in the shikimate pathway, affecting the biosynthesis of aromatic amino acids and other metabolites.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Shikimic Acid: The parent compound, shikimic acid, is a key intermediate in the biosynthesis of aromatic amino acids.
6-Fluoroshikimate: Another fluorinated derivative with similar properties and applications.
5-Fluoroshikimic Acid: A fluorinated isomer with different substitution patterns and reactivity.
Uniqueness
(6S)-6-Fluoroshikimic acid is unique due to the specific position of the fluorine atom, which imparts distinct chemical and biological properties. Its selective reactivity and interaction with enzymes make it a valuable tool for studying metabolic pathways and developing new therapeutic agents.
Eigenschaften
CAS-Nummer |
133398-72-8 |
|---|---|
Molekularformel |
C7H9FO5 |
Molekulargewicht |
192.14 g/mol |
IUPAC-Name |
(3R,4R,5S,6S)-6-fluoro-3,4,5-trihydroxycyclohexene-1-carboxylic acid |
InChI |
InChI=1S/C7H9FO5/c8-4-2(7(12)13)1-3(9)5(10)6(4)11/h1,3-6,9-11H,(H,12,13)/t3-,4+,5-,6-/m1/s1 |
InChI-Schlüssel |
XFSMSJCDVCOESF-JGWLITMVSA-N |
Isomerische SMILES |
C1=C([C@@H]([C@H]([C@@H]([C@@H]1O)O)O)F)C(=O)O |
Kanonische SMILES |
C1=C(C(C(C(C1O)O)O)F)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


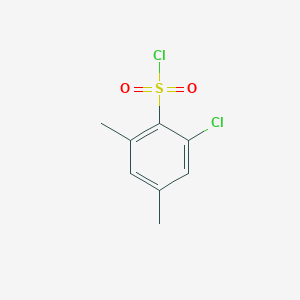
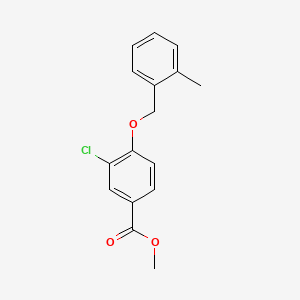

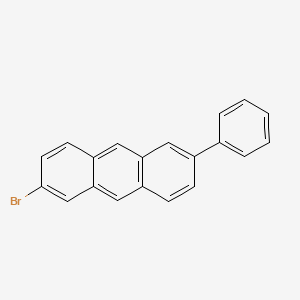
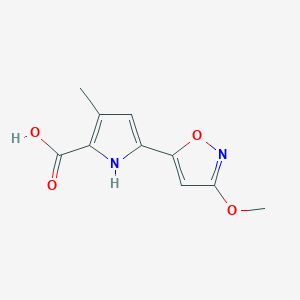
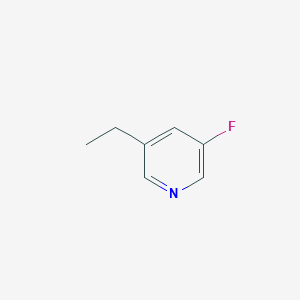

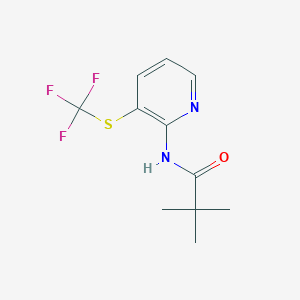



![1-[6,7-Bis(difluoromethoxy)naphthalen-2-yl]-2-methylpropan-1-one](/img/structure/B13025387.png)
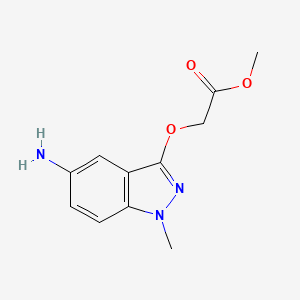
![hexahydro-1H-cyclopenta[c]furan-1-carboxylic acid](/img/structure/B13025399.png)
